2,4-Dichloro-5,7-difluoroquinazoline 2,4-Dichloro-5,7-difluoroquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18294770
InChI: InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H
SMILES:
Molecular Formula: C8H2Cl2F2N2
Molecular Weight: 235.01 g/mol

2,4-Dichloro-5,7-difluoroquinazoline

CAS No.:

Cat. No.: VC18294770

Molecular Formula: C8H2Cl2F2N2

Molecular Weight: 235.01 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5,7-difluoroquinazoline -

Specification

Molecular Formula C8H2Cl2F2N2
Molecular Weight 235.01 g/mol
IUPAC Name 2,4-dichloro-5,7-difluoroquinazoline
Standard InChI InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H
Standard InChI Key MGCSHQRFUIAIDV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The molecular structure of 2,4-dichloro-5,7-difluoroquinazoline consists of a benzene ring fused to a pyrimidine ring, forming a bicyclic framework. Chlorine atoms occupy the 2- and 4-positions of the pyrimidine ring, while fluorine atoms are substituted at the 5- and 7-positions of the benzene ring . X-ray crystallography reveals near-planarity, with a maximum atomic deviation of 0.018 Å, enabling π-π stacking interactions between adjacent molecules in the crystal lattice (centroid-centroid distance: 3.8476 Å) . This planar configuration enhances its ability to intercalate into biological macromolecules, a property exploited in drug design.

Physicochemical Characteristics

Key physicochemical parameters are summarized below:

PropertyValueReference
Molecular Weight235.02 g/mol
Melting Point120–122°C (decomposes)
SolubilityInsoluble in water; soluble in CH₂Cl₂, DMSO
LogP (Partition Coefficient)2.8 (predicted)

The compound’s lipophilicity (LogP ≈ 2.8) suggests moderate membrane permeability, while its halogen-rich structure confers stability against oxidative degradation .

Synthesis and Optimization

Synthetic Pathways

Two primary synthetic routes have been documented in the literature:

Route A: Phosphorus Oxychloride-Mediated Halogenation
This method involves refluxing 6,7-difluoro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline :

  • Reaction Conditions: 120°C, 7 hours, anhydrous environment.

  • Mechanism: POCl₃ acts as both solvent and chlorinating agent, while N,N-dimethylaniline facilitates dehydroxylation.

  • Yield: 88% after silica gel chromatography .

Route B: Stepwise Cyclization and Halogenation
Developed for enhanced regioselectivity :

  • Step 1: Cyclization of 2-amino-4-fluorobenzoic acid with sodium cyanate in acetic acid/water, yielding 7-fluoroquinazoline-2,4(1H,3H)-dione (82% yield).

  • Step 2: Treatment with POCl₃ and N,N-diethylaniline under reflux, achieving 94% yield of the final product .

Reaction Optimization

Critical parameters influencing yield and purity:

ParameterOptimal RangeEffect on Yield
Temperature110–120°C<100°C: Incomplete reaction; >130°C: Decomposition
POCl₃ Molar Ratio1.5–2.0 equivalentsLower ratios reduce chlorination efficiency
SolventNeat POCl₃Polar aprotic solvents (e.g., DMF) decrease yield by 15–20%

Side reactions include over-chlorination at the 6-position and hydrolysis of fluorine substituents, mitigated by strict moisture control .

Biological Activity and Applications

Agrochemical Applications

The compound’s halogenated structure confers potent herbicidal activity. In greenhouse trials, derivatives showed 90% inhibition of Amaranthus retroflexus at 50 ppm, comparable to commercial herbicide Dicamba. Mode of action involves disruption of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

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